Glucopsychosine

Vue d'ensemble

Description

Glucopsychosine Description

Glucopsychosine is a compound that has been studied for its potential as an anti-cancer agent, particularly against acute myeloid leukemia (AML) cells. It has been found to be selectively toxic toward AML cell lines and primary AML patient samples, sparing normal hematopoietic cells. Glucopsychosine functions by increasing cytosolic calcium levels, which induces apoptosis through calpain enzymes. This mechanism of action is unique as it highlights the role of extracellular calcium and altered surface calcium channel expression in AML cells, providing a novel approach to cancer treatment .

Synthesis Analysis

The synthesis of glucopsychosine-related compounds has been explored in the context of creating dopamine prodrugs. These compounds are designed to interact with the glucose transporter GLUT-1, which is present in the blood-brain barrier, to facilitate the generation of dopamine in the brain. The synthesis involves linking a sugar moiety to dopamine through various bonds, and the resulting glucosyl dopamine derivatives have been evaluated for their stability in different media and their affinity for GLUT-1 . Additionally, practical syntheses of labelled glucosphingolipids, including glucopsychosine, have been developed, which are valuable for research purposes .

Molecular Structure Analysis

Glucopsychosine's molecular structure is related to that of glucosylsphingosine. Studies have characterized the enzyme glucosylsphingosine glucosyl hydrolase, which hydrolyzes glucopsychosine. This enzyme has been compared with glucosylceramidase, revealing differences in pH optima, activators, and inhibitors, suggesting that while the two substrates are hydrolyzed by a single enzyme, they bind to overlapping but distinct catalytic sites .

Chemical Reactions Analysis

The chemical behavior of glucopsychosine and its derivatives has been studied in the context of their potential as prodrugs. The stability of these compounds in buffer and plasma, as well as their ability to release dopamine when incubated with brain extracts, has been monitored. The structure-activity relationship information provided by these studies helps in understanding how glucopsychosine derivatives interact with biological systems, such as the GLUT-1 transporter .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of glucopsychosine are not detailed in the provided papers, the properties of related compounds and enzymes have been studied. For example, the enzyme glucosylsphingosine glucosyl hydrolase, which acts on glucopsychosine, has been characterized in terms of pH optima, heat stability, and kinetic parameters such as Km and Vmax. These properties are crucial for understanding the enzyme's function and its interaction with glucopsychosine . Additionally, the interaction of glucopsychosine with calcium channels and its role in inducing apoptosis in AML cells suggest that its physical properties are relevant to its mechanism of action .

Applications De Recherche Scientifique

Anti-Cancer Potential

Glucopsychosine has been identified as a potential anti-cancer agent, specifically against acute myeloid leukemia (AML). Research has shown that glucopsychosine is selectively toxic toward AML cell lines and primary AML patient samples, while not affecting normal hematopoietic cells. It works by increasing cytosolic calcium and inducing apoptosis through calpain enzymes. This action is unique as extracellular calcium is crucial for glucopsychosine-induced AML cell death. This selectivity suggests a novel mechanism of action in cancer therapy (Angka et al., 2014).

Neurophysiological and Clinical Implications

Although not directly about glucopsychosine, research on neurophysiological and clinical aspects of glucocorticoids provides insights that may be relevant. Glucocorticoids have been studied for their effects on hippocampal plasticity and memory impairments, which could have implications for understanding the broader category of compounds including glucopsychosine (Alderson & Novack, 2002).

Safety And Hazards

The safety data sheet for Glucopsychosine advises avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

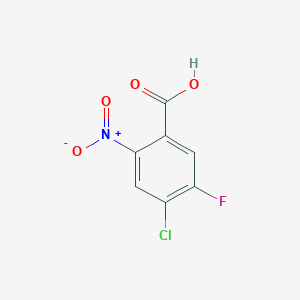

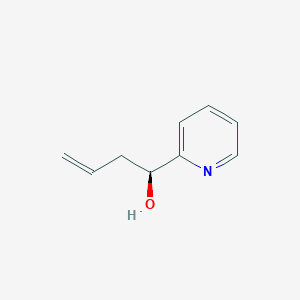

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47NO7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(27)18(25)17-31-24-23(30)22(29)21(28)20(16-26)32-24/h14-15,18-24,26-30H,2-13,16-17,25H2,1H3/b15-14+/t18-,19+,20+,21+,22-,23+,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJTWTPUPVQKNA-JIAPQYILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101315465 | |

| Record name | Glucosylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glucosylsphingosine | |

CAS RN |

52050-17-6 | |

| Record name | Glucosylsphingosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52050-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosylsphingosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101315465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Methylphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128539.png)

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)

![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)